molecular formula C14H20N2O3 B6228294 tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate CAS No. 1692529-24-0

tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate

Cat. No. B6228294
CAS RN: 1692529-24-0
M. Wt: 264.3
InChI Key:
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Description

“tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate” is a chemical compound . It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, Lacosamide selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .

Safety and Hazards

Specific safety and hazard information for “tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate” was not found in the available resources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate involves the reaction of tert-butyl carbamate with 3-(oxetan-3-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "3-(oxetan-3-yl)aniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a dry solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10 minutes.", "Step 3: Add 3-(oxetan-3-yl)aniline to the solution and stir for 24 hours at room temperature.", "Step 4: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1692529-24-0

Product Name

tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate

Molecular Formula

C14H20N2O3

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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